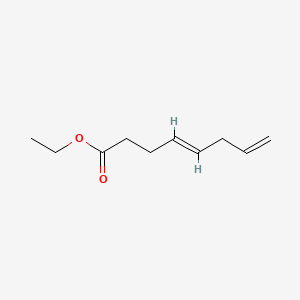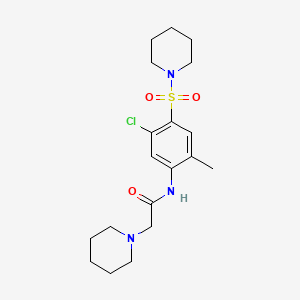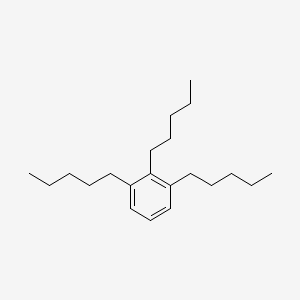
Ethyl 4,7-octadienoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4,7-octadienoate is an organic compound with the molecular formula C10H16O2. It is a fatty acid ester, specifically an ester derivative of 4,7-octadienoic acid. This compound is known for its distinctive aroma and is often used in the flavor and fragrance industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ethyl 4,7-octadienoate can be synthesized through the esterification of 4,7-octadienoic acid with ethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced catalytic systems and controlled reaction environments ensures high purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Ethyl 4,7-octadienoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the double bonds in the compound to single bonds, resulting in saturated esters.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts like palladium on carbon (Pd/C) are typical.
Substitution: Nucleophiles such as alcohols or amines can be used under acidic or basic conditions
Major Products Formed:
Oxidation: 4,7-octadienoic acid and other oxidized derivatives.
Reduction: Saturated esters like ethyl octanoate.
Substitution: Various ester derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
Ethyl 4,7-octadienoate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: The compound’s aroma properties make it useful in olfactory research and studies on insect behavior.
Medicine: Research into its potential therapeutic properties, such as anti-inflammatory effects, is ongoing.
Industry: Widely used in the flavor and fragrance industry to impart fruity and floral notes to products
Wirkmechanismus
The mechanism by which ethyl 4,7-octadienoate exerts its effects is primarily through its interaction with olfactory receptors. The compound binds to specific receptors in the olfactory system, triggering a signal transduction pathway that results in the perception of its characteristic aroma. Additionally, its chemical structure allows it to participate in various biochemical pathways, influencing its biological activity .
Vergleich Mit ähnlichen Verbindungen
Ethyl octanoate: Another fatty acid ester with a similar structure but lacking the double bonds present in ethyl 4,7-octadienoate.
Mthis compound: Similar in structure but with a methyl ester group instead of an ethyl ester group.
Uniqueness: this compound is unique due to its conjugated diene system, which imparts distinct chemical reactivity and aroma properties compared to its saturated or non-conjugated counterparts .
Eigenschaften
CAS-Nummer |
72276-09-6 |
|---|---|
Molekularformel |
C10H16O2 |
Molekulargewicht |
168.23 g/mol |
IUPAC-Name |
ethyl (4E)-octa-4,7-dienoate |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-7-8-9-10(11)12-4-2/h3,6-7H,1,4-5,8-9H2,2H3/b7-6+ |
InChI-Schlüssel |
LNOWXPKCCJROHI-VOTSOKGWSA-N |
Isomerische SMILES |
CCOC(=O)CC/C=C/CC=C |
Kanonische SMILES |
CCOC(=O)CCC=CCC=C |
Siedepunkt |
88.00 °C. @ 20.00 mm Hg |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-Methyl-1,6-dioxaspiro[4.5]decane](/img/structure/B14462047.png)

![2-Cyanobicyclo[2.2.2]octa-5,7-dien-2-yl acetate](/img/structure/B14462054.png)
![1,4-Ethano-1H-pyrido[3,2-b][1,5]benzodiazepine, 10-benzoyl-2,3,4,4a,5,10,11,11a-octahydro-](/img/structure/B14462063.png)


![2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane](/img/structure/B14462090.png)


